3-(1H-imidazol-1-yl)-4-methylpiperidine is a compound characterized by a piperidine ring substituted with an imidazole group. This compound has garnered interest in pharmaceutical chemistry due to its potential applications in drug development and medicinal chemistry.
The compound can be synthesized from commercially available starting materials, including (S)-piperidine-3-carboxylic acid and imidazole derivatives. It is often studied for its biological activity and as an intermediate in the synthesis of other pharmaceuticals.
3-(1H-imidazol-1-yl)-4-methylpiperidine belongs to the class of piperidine derivatives, which are known for their diverse biological activities. The presence of the imidazole moiety enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.
The synthesis of 3-(1H-imidazol-1-yl)-4-methylpiperidine typically involves several key steps:
In industrial settings, continuous flow reactors can be utilized to scale up the synthesis, ensuring consistent quality and yield. Automated systems for reagent addition and temperature control are also employed to optimize the process.
The molecular formula of 3-(1H-imidazol-1-yl)-4-methylpiperidine is , with a molecular weight of 165.24 g/mol. The structure features a piperidine ring with a methyl group at the fourth position and an imidazole ring attached at the third position.
This data indicates that the compound has specific stereochemistry and functional groups that are critical for its biological activity.
3-(1H-imidazol-1-yl)-4-methylpiperidine can participate in various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 3-(1H-imidazol-1-yl)-4-methylpiperidine involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, influencing their activity. Meanwhile, the piperidine ring contributes to structural stability and enhances binding affinity.
The compound exhibits typical characteristics associated with piperidine derivatives:
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | C9H15N3 |
Molecular Weight | 165.24 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
These properties indicate that the compound has moderate solubility in organic solvents, which is beneficial for various applications in organic synthesis.
3-(1H-imidazol-1-yl)-4-methylpiperidine is primarily used in scientific research and pharmaceutical development. Its applications include:
Research into this compound continues to explore its pharmacological properties and potential therapeutic uses, particularly in areas such as oncology and neurology .
The synthesis of 3-(1H-imidazol-1-yl)-4-methylpiperidine relies on convergent strategies that assemble the imidazole and piperidine moieties prior to coupling. Two principal routes dominate industrial and academic approaches:
Nucleophilic Displacement Route: 4-Methylpiperidin-3-ol serves as the key intermediate, where the hydroxyl group undergoes activation via mesylation or tosylation. Subsequent nucleophilic attack by 1H-imidazole (or its sodium salt) facilitates C–N bond formation. This method typically requires high temperatures (100–120°C) in polar aprotic solvents and yields 65–78% of the target compound after purification [1] [4].
Reductive Amination Route: 4-Methylpiperidin-3-one reacts with imidazole in the presence of a reducing agent such as sodium cyanoborohydride. While stereoselectivity challenges exist (yielding cis/trans mixtures), this method achieves superior atom economy (82–85% yields) and benefits from commercially available starting materials [4] [9].
Table 1: Comparison of Synthetic Pathways for 3-(1H-Imidazol-1-yl)-4-Methylpiperidine
Route | Key Intermediate | Reaction Conditions | Yield (%) | Advantages |
---|---|---|---|---|
Nucleophilic Displacement | 4-Methylpiperidin-3-ol | 120°C, DMF, K₂CO₃, 24 h | 65–78 | Predictable stereochemistry |
Reductive Amination | 4-Methylpiperidin-3-one | RT, MeOH, NaBH₃CN, 12 h | 82–85 | Higher yields, fewer steps |
Optimization of protecting group strategies is critical. Boc protection of the piperidine nitrogen prevents quaternization during imidazole coupling, with deprotection using trifluoroacetic acid in dichloromethane (≥95% recovery) [4]. Recent advances employ flow chemistry for the displacement step, reducing reaction times from 24 hours to 2 hours through intensified mixing and heat transfer [5].
Transition-metal catalysis enables direct C–N coupling and ring functionalization, overcoming limitations of classical nucleophilic substitution:
Palladium-Catalyzed Buchwald-Hartwig Amination: Using Pd₂(dba)₃/XPhos catalyst systems, 3-bromo-4-methylpiperidine derivatives couple with imidazole at 80°C in toluene. This method achieves 90–92% conversion with <2% dimeric impurities, though palladium residue demands stringent post-reaction scavenging (e.g., thiourea-functionalized silica) [1] [5].
Copper-Mediated Ullmann-Type Coupling: For cost-sensitive production, CuI/1,10-phenanthroline catalyzes the coupling between 3-amino-4-methylpiperidine and imidazole derivatives at 100–110°C. Yields reach 75–80% but require 48-hour reaction times. Microwave irradiation reduces this to 4 hours while maintaining yield [10].
Ring-closing strategies include intramolecular cyclization of linear precursors. For example, N-allyl-N'-(1H-imidazol-4-yl)propane-1,3-diamine undergoes ring-closing metathesis using Grubbs II catalyst (5 mol%) to form the piperidine scaffold, followed by hydrogenation (10% Pd/C) to saturate the double bond. This sequence yields enantiomerically pure product when starting from chiral amines [6] [9].
Table 2: Catalytic Systems for Imidazole-Piperidine Coupling
Catalyst System | Temperature (°C) | Time (h) | Conversion (%) | Key Limitation |
---|---|---|---|---|
Pd₂(dba)₃/XPhos | 80 | 12 | 90–92 | Pd residue removal |
CuI/1,10-phenanthroline | 110 | 48 | 75–80 | Long reaction time |
CuI/trans-N,N'-dimethylcyclohexane-1,2-diamine | 100 | 4 (MW) | 85 | Microwave equipment needed |
Solvent polarity and base strength critically impact reaction kinetics and impurity profiles:
Solvent Optimization: Dimethyl sulfoxide maximizes nucleophilicity of imidazole in displacement reactions due to high polarity (ε = 46.7). Substituting dimethylformamide with dimethyl sulfoxide increases yields by 12–15% by suppressing N-alkylation byproducts. Alternatively, N-methylpyrrolidone facilitates higher reaction concentrations (up to 3 M) without yield penalties [1] [5].
Base Screening: Potassium carbonate balances cost and effectiveness for deprotonating imidazole (pKa = 14.2). Stronger bases (e.g., sodium hydride) risk piperidine ring decomposition, while weaker bases (e.g., triethylamine) lead to incomplete conversions (<70%). Bicarbonate bases mitigate hydrolysis in moisture-sensitive steps [5] [8].
Table 3: Solvent and Base Impact on Nucleophilic Displacement Yield
Solvent | Base | Temperature (°C) | Impurity Profile | Yield (%) |
---|---|---|---|---|
Dimethylformamide | Potassium carbonate | 120 | 8–10% N-alkylated byproduct | 65 |
Dimethyl sulfoxide | Potassium carbonate | 120 | <2% byproducts | 78 |
N-Methylpyrrolidone | Cesium carbonate | 110 | 3–5% O-alkylated impurity | 82 |
Toluene | Sodium hydride | 80 | 15% degradation products | 45 |
Counterion effects in imidazole salts are significant: Imidazole hydrochloride necessitates 20% excess base versus sodium imidazolide. Phase-transfer catalysis (tetrabutylammonium bromide) improves interfacial reactivity in biphasic water/toluene systems, boosting yields to 88% [1].
Final product purity (>99% HPLC) requires orthogonal purification techniques addressing specific impurities:
Primary Crystallization: Crude 3-(1H-imidazol-1-yl)-4-methylpiperidine is dissolved in warm heptane (50–55°C) at 10:1 (v/w) ratio. Slow cooling to 0°C at 1°C/minute precipitates crystalline product, excluding hydrophobic impurities. Addition of 5–10% dichloromethane disrupts oil formation and enhances crystal habit. Isolated yields range from 70–75% with ≥98.5% purity [1] [4].
Chromatographic Polishing: For API-grade material, silica gel chromatography with ethyl acetate/methanol/ammonium hydroxide (90:9:1) separates residual palladium (<1 ppm) and regioisomeric impurities. Reverse-phase C18 columns (water/acetonitrile gradient) resolve hydrolysis byproducts. This step adds 15–20% yield loss but ensures >99.5% purity [5] [7].
Derivatization-Assisted Purification: Converting the compound to its oxalate salt (using oxalic acid in ethanol) improves crystallinity. The salt recrystallizes from ethanol/diethyl ether (1:4), and freebase regeneration employs potassium carbonate extraction in dichloromethane/water. This adds two steps but delivers >99.9% purity for analytical standards [8].
Table 4: Purification Protocol Performance Comparison
Method | Purity (%) | Recovery (%) | Key Impurity Removed |
---|---|---|---|
Heptane/Dichloromethane crystallization | 98.5 | 75 | 4-Methylpiperidine |
Silica chromatography | 99.0 | 80 | Palladium residues |
Oxalate salt formation | 99.9 | 65 | Regioisomeric imidazole adducts |
Process-scale purification employs continuous crystallization reactors with in-line Fourier transform infrared spectroscopy monitoring for supersaturation control. This reduces solvent consumption by 40% versus batch methods while maintaining crystal size distribution (D50 = 120–150 μm) [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1